molecular formula C14H15N B15381503 5-Ethyl-[1,1'-biphenyl]-2-amine

5-Ethyl-[1,1'-biphenyl]-2-amine

Cat. No.: B15381503
M. Wt: 197.27 g/mol
InChI Key: RENVNTJVACYRLI-UHFFFAOYSA-N
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Description

5-Ethyl-[1,1'-biphenyl]-2-amine is a biphenyl derivative featuring an ethyl substituent at the 5-position of the aromatic ring and an amine group at the 2-position. A plausible route involves coupling 2-bromo-4-ethylphenylamine with phenylboronic acid under optimized conditions, yielding the target compound . Its molecular formula is inferred as C₁₄H₁₅N, with a molecular weight of 197.28 g/mol.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

4-ethyl-2-phenylaniline

InChI

InChI=1S/C14H15N/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h3-10H,2,15H2,1H3

InChI Key

RENVNTJVACYRLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-Ethyl-[1,1'-biphenyl]-2-amine, highlighting differences in substituents, synthetic yields, and physicochemical properties:

Compound Name Substituent (Position) Synthetic Yield Molecular Weight (g/mol) Key Properties/Applications References
5-Methyl-[1,1'-biphenyl]-2-amine (S1o) Methyl (5) 53% 183.24 Moderate lipophilicity; used in acetamide derivatization
5-(Tert-butyl)-[1,1'-biphenyl]-2-amine (S1p) Tert-butyl (5) 70% 225.34 High steric bulk; may hinder ring rotation
4'-Methoxy-[1,1'-biphenyl]-2-amine (S1m) Methoxy (4') 76% 199.24 Electron-donating group; polar solubility
5-Nitro-[1,1'-biphenyl]-2-amine (S1j) Nitro (5) 71% 214.21 Electron-withdrawing; reactive intermediate
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine Trifluoro (3',4',5') N/A 231.20 High electronegativity; crystalline solid
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine Trifluoromethyl (4') N/A 251.25 Lipophilic; potential therapeutic agent

Key Comparisons :

Synthetic Efficiency :

  • Ethyl derivatives are expected to exhibit yields comparable to methyl analogs (53–70%) due to moderate steric effects . Methoxy derivatives (e.g., S1m) show higher yields (76%), likely due to enhanced boronic acid reactivity .

Electronic Effects: Electron-donating groups (ethyl, methyl, methoxy) increase amine basicity compared to electron-withdrawing substituents (nitro, trifluoromethyl).

Lipophilicity and Solubility :

  • Ethyl and tert-butyl groups enhance hydrophobicity, making these compounds less water-soluble than methoxy or nitro derivatives. The trifluoromethyl group () combines lipophilicity with strong electronegativity, influencing receptor binding in medicinal chemistry .

Steric Considerations :

  • The tert-butyl group in S1p introduces significant steric hindrance, which may restrict conformational flexibility. In contrast, the ethyl group balances moderate bulk with synthetic accessibility .

Biological Relevance :

  • Methoxy and trifluoromethyl derivatives are prevalent in drug discovery (e.g., neurokinin-1 receptor antagonists in ). Ethyl-substituted analogs may offer intermediate pharmacokinetic properties between methyl and tert-butyl variants .

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